

Executive Summary: A Compound of Limited Availability

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Compound of Interest

Compound Name: 4-Amino-2-iodopyridin-3-ol

CAS No.: 1171919-81-5

Cat. No.: B581350

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4-Amino-2-iodopyridin-3-ol is a substituted pyridine derivative with potential applications as a heterocyclic building block in medicinal chemistry and organic synthesis. Our investigation reveals that this compound is commercially available, but its supply is restricted to a single primary vendor for research quantities. A critical caveat accompanies its purchase: the product is supplied without analytical data, and the responsibility for identity and purity confirmation rests solely with the end-user. This guide outlines the necessary steps for procurement and the mandatory, self-validating protocols required to qualify this material for research and development purposes.

Commercial Sourcing Landscape

The acquisition of **4-Amino-2-iodopyridin-3-ol** is not straightforward and presents two distinct pathways: direct purchase of pre-packaged quantities or engagement with a custom synthesis provider. The optimal choice depends on the researcher's specific needs regarding quantity, purity, and analytical documentation.

Primary Supplier: MilliporeSigma (Sigma-Aldrich)

The most direct route for obtaining small quantities of this reagent is through MilliporeSigma, where it is listed under their AldrichCPR™ portfolio. This product line is specifically curated for early discovery researchers, offering unique and rare chemicals.

Table 1: Commercial Listing Details for **4-Amino-2-iodopyridin-3-ol**

Parameter	Details	Source
Product Name	4-Amino-2-iodopyridin-3-ol, AldrichCPR	
Supplier	MilliporeSigma (Sigma-Aldrich)	
Catalog Number	ADE000631	
Available Size	1 G	
List Price (USD)	\$870.00	
Molecular Formula	C ₅ H ₅ IN ₂ O	
Molecular Weight	236.01 g/mol	
MDL Number	MFCD12025486	

Expert Insight: The "AldrichCPR™" & "AS-IS" Disclaimer

The "AldrichCPR" designation and the associated "AS-IS" sales policy are the most critical factors for any scientist to consider. MilliporeSigma explicitly states, "Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final." This means the compound is provided without a Certificate of Analysis (CoA) detailing its specific batch purity or identity confirmation. For drug development professionals, this necessitates a rigorous in-house quality control workflow before the material can be used in any experiment, as unverified starting materials can compromise the validity of all subsequent results.

Alternative Pathway: Custom Synthesis

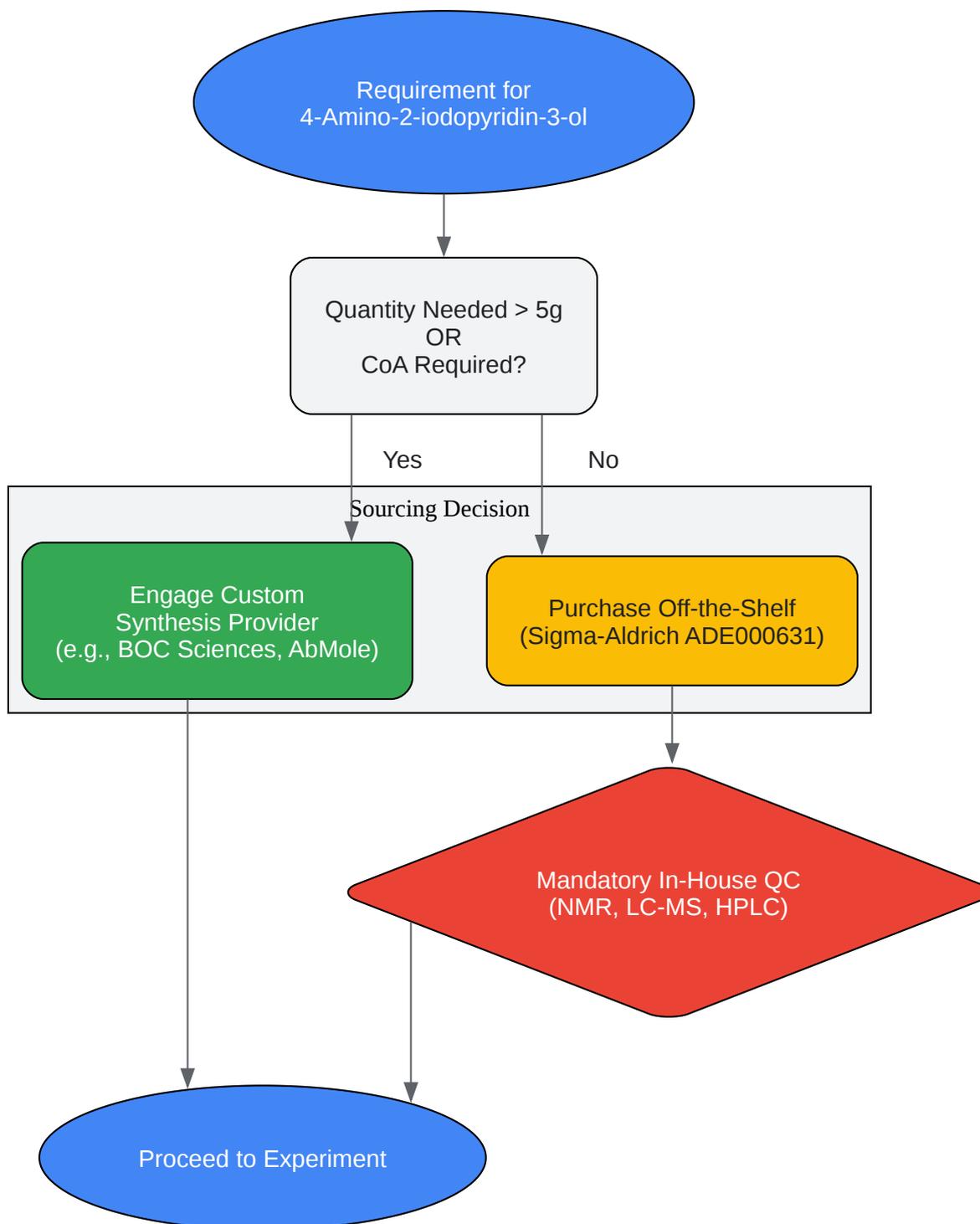
For requirements exceeding gram-scale, or when a comprehensive CoA is non-negotiable (as is common in later-stage development), custom synthesis is the most logical and reliable option. Several contract research organizations (CROs) and specialized chemical manufacturers offer such services.

Key Advantages of Custom Synthesis:

- Scalability: Production can be tailored from milligrams to kilograms.[1]

- Purity Specification: Researchers can define the required purity level (e.g., >98% by HPLC).
- Full Analytical Documentation: The final product is delivered with a complete data package (e.g., NMR, LC-MS, HPLC) confirming its identity and purity.[1]
- Process Development: For long-term projects, the CRO can develop and optimize a synthetic route.[2]

The following diagram illustrates the decision-making process for sourcing this chemical building block.



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Caption: Sourcing decision workflow for **4-Amino-2-iodopyridin-3-ol**.

Mandatory Quality Control & Verification Protocols

Given the "as-is" nature of the commercially available product, a robust, multi-technique analytical approach is not just recommended, but essential for scientific integrity. The goal is to create a self-validating system where orthogonal methods converge to confirm the structure and purity of the material.

Protocol 1: Structural Confirmation via ^1H NMR Spectroscopy

- Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the chemical structure of organic molecules. A proton (^1H) NMR experiment will verify the presence and connectivity of hydrogen atoms, providing a unique fingerprint of the molecule's carbon skeleton and confirming its identity.
- Methodology:
 - Accurately weigh 3-5 mg of the supplied material.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). DMSO- d_6 is often preferred for polar compounds with exchangeable protons (hydroxyl and amine groups).
 - Transfer the solution to a clean, dry NMR tube.
 - Acquire a ^1H NMR spectrum on a 400 MHz (or higher) spectrometer.
 - Process the data (Fourier transform, phase correction, baseline correction).
 - Integrate the signals and analyze the chemical shifts (δ), coupling constants (J), and multiplicities to confirm that the observed spectrum matches the expected structure of **4-Amino-2-iodopyridin-3-ol**.

Protocol 2: Purity Assessment and Mass Verification via LC-MS

- Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique. The LC component separates the sample into its individual components, allowing for the detection of impurities. The MS component provides the mass-to-charge ratio (m/z) of each separated component, serving as a robust confirmation of the molecular weight of the target compound.
- Methodology:
 - Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
 - Perform a serial dilution to a working concentration of ~10 µg/mL.
 - Inject 1-5 µL of the solution onto a reverse-phase C18 HPLC column.
 - Run a gradient elution method, typically from 5% to 95% organic solvent (e.g., Acetonitrile with 0.1% formic acid) in an aqueous mobile phase (e.g., Water with 0.1% formic acid) over 5-10 minutes.
 - Monitor the eluent using both a UV detector (e.g., at 254 nm) and a mass spectrometer (in positive electrospray ionization mode, ESI+).
 - Analysis: The UV chromatogram will indicate the purity by showing the relative area of the main peak versus any impurity peaks. The mass spectrum for the main peak should show a prominent ion corresponding to the protonated molecule $[M+H]^+$ at m/z 237.0.

Available Structural Analogs

For researchers engaged in structure-activity relationship (SAR) studies, several halogenated analogs of the core scaffold are commercially available. These compounds can serve as valuable tools for probing the impact of substituent changes on biological activity.

Table 2: Commercially Available Structural Analogs

Compound Name	Structure	Supplier(s)	CAS Number
4-Amino-2-bromopyridin-3-ol	(Image of structure)	BLD Pharm	1013643-07-6[3]
4-Amino-2-chloro-3-iodopyridine	(Image of structure)	Thermo Scientific	909036-46-0[4]
4-Amino-3-iodopyridine	(Image of structure)	Thermo Scientific	88511-27-7[5]

Safety, Handling, and Storage

Proper handling and storage are paramount for user safety and to maintain the chemical's integrity. The supplier provides GHS hazard information that must be strictly followed.

Table 3: Safety and Handling Information

Parameter	Details	Source
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)	
Precautionary Code	P280 (Wear protective gloves/protective clothing/eye protection/face protection)	
Storage Class	11 (Combustible Solids)	
Recommended Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C.	[3]

Conclusion and Strategic Recommendations

4-Amino-2-iodopyridin-3-ol is accessible to the research community, but its procurement requires a diligent and informed approach.

- For Exploratory Research: The off-the-shelf product from MilliporeSigma is a viable starting point, provided the purchasing laboratory has the analytical capabilities and resources to perform rigorous, in-house quality control as outlined in this guide.
- For Development & Scale-Up: For any work that will contribute to a development pipeline or requires larger quantities, engaging a reputable custom synthesis provider is the recommended and most scientifically sound strategy. This ensures material of known and documented quality, which is fundamental to the integrity of advanced research.

Researchers must treat the acquisition of this and similar "research-only" chemicals not as a simple purchase, but as the first critical step in their experimental workflow: the qualification of a key starting material.

References

- This reference number is intentionally left blank.
- 4-Amino-3-iodopyridine (97%). Amerigo Scientific. [[Link](#)]

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